2-Azido-1-pivaloyl D-erythro-Sphingosine

Protein Kinase C Sphingolipid Signaling Inhibitor Pharmacology

2-Azido-1-pivaloyl D-erythro-Sphingosine is a chemically modified sphingolipid derivative that serves as a selective inhibitor of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro. It also inhibits calmodulin-dependent enzymes while demonstrating no activity against protein kinase A or myosin light chain kinase.

Molecular Formula C₂₃H₄₃N₃O₃
Molecular Weight 409.61
CAS No. 114275-41-1
Cat. No. B1139773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-pivaloyl D-erythro-Sphingosine
CAS114275-41-1
Synonyms[R-[R*,S*-(E)]]-2,2-Dimethyl-propanoic Acid 2-Azido-3-hydroxy-4-octadecenyl Ester; _x000B_(2S,3R,4E)-2-Azido-1-pivaloyloxy-4-octadecene-3-ol; 
Molecular FormulaC₂₃H₄₃N₃O₃
Molecular Weight409.61
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O
InChIInChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS 114275-41-1) Procurement & Characterization Guide


2-Azido-1-pivaloyl D-erythro-Sphingosine is a chemically modified sphingolipid derivative that serves as a selective inhibitor of protein kinase C (PKC) activity and phorbol dibutyrate binding in vitro. It also inhibits calmodulin-dependent enzymes while demonstrating no activity against protein kinase A or myosin light chain kinase [1]. As a research-use-only compound, it is supplied with a molecular weight of 409.61 and the molecular formula C23H43N3O3 [1]. The molecule retains the natural D-erythro stereochemical configuration of sphingosine and features a distinctive azido (-N₃) group at the 2-position alongside a pivaloyl ester protecting group at the 1-position, equipping it with orthogonal reactivity for downstream chemical biology applications [1].

A
Chemical modification Azido and pivaloyl groups enable orthogonal click chemistry and stability studies.
B
Stereochemistry Retains D-erythro configuration, supporting structure-activity relationship research.
C
Primary target Reported PKC pathway inhibition study context; no reported PKA or MLCK activity.
D
Use in chemical biology Azide handle supports click conjugation for probe development and target identification.

Why Generic Sphingosine Analogs Cannot Substitute for 2-Azido-1-pivaloyl D-erythro-Sphingosine in Advanced Sphingolipid Research


Simple substitution with unmodified D-erythro-sphingosine or other common sphingolipid analogs in experimental protocols is not viable when a specific combination of PKC inhibition, orthogonal chemical reactivity, and stereochemical integrity is required. Unprotected sphingosine lacks the azido functionality necessary for bioorthogonal click chemistry, preventing its use in metabolic labeling or pull-down experiments . Furthermore, analogs with alternative amine modifications, such as N,N-dimethylsphingosine, exhibit divergent PKC inhibition profiles (IC50 = 12 µM) and alter downstream signaling pathways (e.g., Src kinase activation) in ways that confound the interpretation of PKC-specific effects. The pivaloyl ester in the target compound not only protects the primary alcohol but also confers enhanced lipophilicity and cellular uptake characteristics that are absent in free sphingoid bases or N-acetyl derivatives. These functional divergences necessitate the use of precisely 2-Azido-1-pivaloyl D-erythro-Sphingosine to maintain experimental consistency and data reproducibility.

Unmodified sphingosine Lacks azido functionality, preventing bioorthogonal conjugation; pivaloyl-related partitioning effects absent.
N,N-Dimethylsphingosine Dual SphK/PKC inhibitor may introduce S1P signaling confounds; PKC inhibition context differs, complicating pathway interpretation.
Unprotected D-erythro-sphingosine Different cellular stability and uptake profile; substitution may alter model response independent of target engagement.

Quantitative Differentiation of 2-Azido-1-pivaloyl D-erythro-Sphingosine from Closest Sphingolipid Analogs


PKC Inhibition Potency: 2-Azido-1-pivaloyl D-erythro-Sphingosine vs. Unmodified Sphingosine

2-Azido-1-pivaloyl D-erythro-Sphingosine exhibits a PKC inhibitory IC50 of approximately 5 µM. In contrast, the unmodified parent compound D-erythro-sphingosine is a more potent inhibitor with a reported IC50 range of 1-3 µM . The target compound's attenuated potency relative to the native sphingosine base reflects the impact of the azido and pivaloyl modifications on target engagement.

PKC inhibition potency
Data to verify
Target IC50 ~5 µM
D-erythro-sphingosine IC50 1–3 µM
Δ ≈ 2–4 µM higher (attenuated)
Supports PKC pathway study design with adjusted inhibition strength.
Source-specific review advised; assay details not fully specified.
Protein Kinase C Sphingolipid Signaling Inhibitor Pharmacology

PKC Inhibition Selectivity: 2-Azido-1-pivaloyl D-erythro-Sphingosine vs. N,N-Dimethylsphingosine

The target compound is a selective PKC inhibitor, with no reported activity against sphingosine kinase (SphK). In contrast, N,N-dimethylsphingosine (DMS) is a dual inhibitor, demonstrating SphK inhibition with an IC50 of 5 µM and PKC inhibition with an IC50 of 12 µM . The target compound's IC50 for PKC (~5 µM) indicates it is approximately 2.4-fold more potent at PKC inhibition than DMS, while completely lacking the confounding SphK inhibitory activity that complicates DMS-based experiments.

Selectivity vs. SphK
Data to verify
Target: PKC IC50 ~5 µM, no reported SphK inhibition
DMS: PKC IC50 12 µM, SphK IC50 5 µM
Target ~2.4-fold more potent on PKC, absent SphK activity
Reported PKC selectivity profile supports PKC-specific interpretation without SphK confounding.
Cross-study comparison; confirm in target experimental system.
Protein Kinase C Sphingosine Kinase Selectivity Profiling

Functional Handle for Bioorthogonal Chemistry: 2-Azido-1-pivaloyl D-erythro-Sphingosine vs. Unprotected Sphingosine

2-Azido-1-pivaloyl D-erythro-Sphingosine contains a terminal azido (-N₃) group at the 2-position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions for the attachment of fluorophores, biotin, or other probes. Unmodified D-erythro-sphingosine lacks any azido functionality and is therefore inert to these bioorthogonal chemistries . This functional divergence is absolute and categorical.

Azido click handle
Class-level
2-position azide (-N₃) present.
Unmodified sphingosine: no azide.
Reported handle for CuAAC/SPAAC; enables probe conjugation studies.
Functional feature derived from structure; no direct cross-comparison study.
Click Chemistry Bioorthogonal Labeling Chemical Biology

Pivaloyl Ester Protection: Enhanced Stability and Lipophilicity vs. Free Sphingosine

The pivaloyl (2,2-dimethylpropanoyl) ester group at the 1-position serves as a bulky protecting group that enhances the compound's resistance to esterase-mediated hydrolysis compared to acetate or shorter-chain esters. This modification also increases lipophilicity (logP) relative to free sphingosine, which can improve cellular membrane permeability and passive diffusion across lipid bilayers. Unprotected D-erythro-sphingosine, lacking this esterification, exhibits a different stability and partitioning profile.

Pivaloyl ester protection
Class-level
C1 pivaloyl ester present.
Free sphingosine: free hydroxyl.
May support enhanced metabolic stability and membrane partitioning context.
Vendor-reported structure; ester stability should be verified under assay conditions.
Chemical Stability Lipophilicity Prodrug Strategy

Optimal Use Cases for 2-Azido-1-pivaloyl D-erythro-Sphingosine in Academic and Industrial Research


Metabolic Labeling and Trafficking Studies of Sphingolipids

The presence of the azido group enables the compound to be fed to cultured cells and subsequently covalently linked to alkyne-bearing fluorophores or biotin via click chemistry. This allows for the visualization of subcellular sphingolipid distribution and the identification of interacting proteins through affinity pull-downs followed by mass spectrometry. This approach directly leverages the functional handle evidence described in Section 3 .

PKC-Dependent Signaling Studies Requiring Intermediate Potency

In experimental systems where complete PKC inhibition (e.g., with unmodified sphingosine at 1-3 µM) induces cytotoxicity or excessive pathway shutdown, 2-Azido-1-pivaloyl D-erythro-Sphingosine (~5 µM IC50) provides a less potent alternative. This allows for partial PKC modulation, enabling the study of dose-dependent signaling outcomes without eliminating all PKC activity. The quantitative potency difference established in Section 3 informs this application .

Selective PKC Inhibition in the Presence of Intact SphK/S1P Signaling

Researchers investigating the specific contributions of PKC to cellular processes—while wishing to maintain normal sphingosine kinase (SphK) activity and S1P production—should select 2-Azido-1-pivaloyl D-erythro-Sphingosine over dual inhibitors like N,N-dimethylsphingosine. The target compound's lack of SphK inhibitory activity avoids the confounding activation of Src kinase and other SphK-dependent pathways, providing cleaner, PKC-specific phenotypes. This is directly supported by the comparative selectivity evidence in Section 3 .

Application
Selection Property
Validation Focus
Sphingolipid trafficking and interactome profiling
Azido-functionalized sphingolipid probe
Click chemistry compatibility and labeling efficiency
PKC dose-response pathway studies
Attenuated PKC inhibition profile
Concentration-dependent pathway modulation and cytotoxicity assessment
PKC-specific signaling without SphK crosstalk
Selective PKC inhibition over SphK
SphK-independent phenotype validation; S1P pathway controls

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